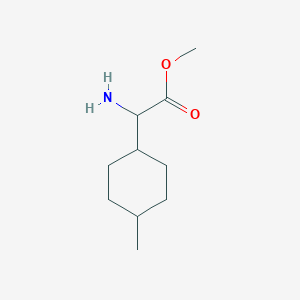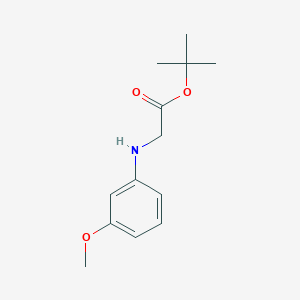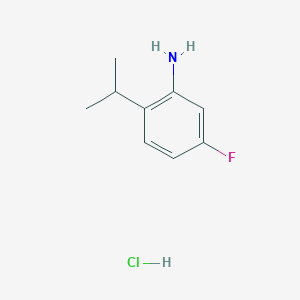
Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(4-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize methyl 2-amino-2-(4-methylcyclohexyl)acetate involves the amination of 4-methylcyclohexanone with methyl glycinate. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Esterification: Another method involves the esterification of 2-amino-2-(4-methylcyclohexyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-amino-2-(4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-amino-2-(4-methylcyclohexyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-(4-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-2-(cyclohexyl)acetate
- Methyl 2-amino-2-(4-chlorocyclohexyl)acetate
- Methyl 2-amino-2-(4-hydroxycyclohexyl)acetate
Comparison:
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and biological activity.
- Methyl 2-amino-2-(cyclohexyl)acetate lacks the methyl group, resulting in different steric and electronic properties.
- Methyl 2-amino-2-(4-chlorocyclohexyl)acetate contains a chlorine atom, which can enhance its reactivity towards nucleophiles and alter its pharmacological profile.
- Methyl 2-amino-2-(4-hydroxycyclohexyl)acetate has a hydroxyl group, making it more hydrophilic and potentially affecting its solubility and bioavailability.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
methyl 2-amino-2-(4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
NOEGMFWJFHMZQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)

![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)

![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
